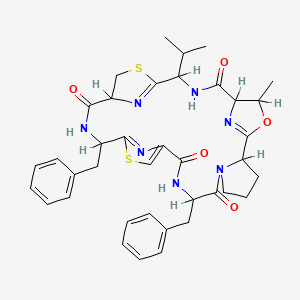
Dehydroadynerigenin beta-neritrioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroadynerigenin beta-neritrioside is a naturally occurring compound with potential biomedical and industrial applications. It is a type of steroid found in the herbs of Nerium oleander . The compound has a molecular formula of C42H62O17 and a molecular weight of 838.95 g/mol .
Molecular Structure Analysis
The molecular structure of Dehydroadynerigenin beta-neritrioside is characterized by its molecular formula, C42H62O17 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
Dehydroadynerigenin beta-neritrioside is a powder . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, etc . The compound has a molecular weight of 838.95 g/mol .Applications De Recherche Scientifique
1. Neuroprotective Activity
Dehydroadynerigenin beta-neritrioside may have potential neuroprotective effects. Liquiritigenin, a compound structurally related to dehydroadynerigenin beta-neritrioside, has shown neuroprotective activity against β-amyloid peptide in rat hippocampal neurons, which is relevant for Alzheimer's disease treatment research (Liu, Zou, & Lü, 2009).
2. Cancer Stem Cell Research
In the field of cancer research, especially in the study of stem cells, dehydroadynerigenin beta-neritrioside might offer insights. ALDH1, an enzyme with similar functional properties, is a marker for both normal and malignant human mammary stem cells, providing a potential avenue for exploring new cancer treatments (Ginestier et al., 2007).
3. Epigenetic Regulation
This compound may also play a role in epigenetic regulation studies. The enzyme 11 beta-hydroxysteroid dehydrogenase type 2, which shares functional similarities with dehydroadynerigenin beta-neritrioside, is involved in DNA methylation, a key epigenetic mechanism (Alikhani-Koopaei, Fouladkou, Frey, & Frey, 2004).
4. Alzheimer's Disease Therapeutics
Dehydroadynerigenin beta-neritrioside may contribute to the development of Alzheimer's disease therapeutics. Research on 17beta-hydroxysteroid dehydrogenase type 10, a related enzyme, has implications for designing inhibitors with potential application in Alzheimer's disease treatment (Kissinger et al., 2004).
5. Amyloid Clearance in Alzheimer's
The compound might be relevant in strategies targeting amyloid clearance in Alzheimer's disease. Studies have focused on the biosynthesis and clearance of amyloid-β, with enzymes like dehydroadynerigenin beta-neritrioside playing a potential role (Nalivaeva & Turner, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19-,21-,22+,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXEUYOOYUTOA-NLJMNTBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroadynerigenin beta-neritrioside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1179645.png)